molecular formula C15H11ClN4O2 B14172424 5-Benzo[1,3]dioxol-5-yl-2-(2-chloro-benzyl)-2H-tetrazole CAS No. 384859-49-8

5-Benzo[1,3]dioxol-5-yl-2-(2-chloro-benzyl)-2H-tetrazole

Cat. No.: B14172424
CAS No.: 384859-49-8
M. Wt: 314.72 g/mol
InChI Key: JUXOULQRVOUSQE-UHFFFAOYSA-N
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Description

5-Benzo[1,3]dioxol-5-yl-2-(2-chloro-benzyl)-2H-tetrazole is a complex organic compound that features a benzodioxole ring fused with a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzo[1,3]dioxol-5-yl-2-(2-chloro-benzyl)-2H-tetrazole typically involves multiple steps, starting with the preparation of the benzodioxole ring This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions to form the methylenedioxy group

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for the cyclization steps and advanced purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-Benzo[1,3]dioxol-5-yl-2-(2-chloro-benzyl)-2H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the benzyl moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-Benzo[1,3]dioxol-5-yl-2-(2-chloro-benzyl)-2H-tetrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Benzo[1,3]dioxol-5-yl-2-(2-chloro-benzyl)-2H-tetrazole involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes or receptors, potentially inhibiting their activity. The tetrazole ring may also play a role in binding to metal ions or other biomolecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzo[1,3]dioxol-5-yl-2-(2-methoxy-benzyl)-2H-tetrazole
  • 1-Benzo[1,3]dioxol-5-yl-2-(2-fluoro-benzyl)-2H-tetrazole
  • 1-Benzo[1,3]dioxol-5-yl-2-(2-bromo-benzyl)-2H-tetrazole

Uniqueness

5-Benzo[1,3]dioxol-5-yl-2-(2-chloro-benzyl)-2H-tetrazole is unique due to the presence of the chloro group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.

Properties

CAS No.

384859-49-8

Molecular Formula

C15H11ClN4O2

Molecular Weight

314.72 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-yl)-2-[(2-chlorophenyl)methyl]tetrazole

InChI

InChI=1S/C15H11ClN4O2/c16-12-4-2-1-3-11(12)8-20-18-15(17-19-20)10-5-6-13-14(7-10)22-9-21-13/h1-7H,8-9H2

InChI Key

JUXOULQRVOUSQE-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN(N=N3)CC4=CC=CC=C4Cl

Origin of Product

United States

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